molecular formula C10H19NO2 B13226247 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

Cat. No.: B13226247
M. Wt: 185.26 g/mol
InChI Key: JUMNQMYGYARJGI-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by a cyclopentyl ring attached to an oxolan ring, with an aminomethyl group at the 1-position of the cyclopentyl ring and a hydroxyl group at the 3-position of the oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Oxolan Ring: The oxolan ring can be formed through a ring-closing reaction involving a suitable diol precursor.

    Hydroxylation: The hydroxyl group at the 3-position of the oxolan ring can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(Aminomethyl)cyclohexyl]oxolan-3-ol: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.

    3-[1-(Aminomethyl)cyclopropyl]oxolan-3-ol: Similar structure with a cyclopropyl ring instead of a cyclopentyl ring.

    3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol: Similar structure with a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its cyclopentyl ring provides a balance between ring strain and stability, while the aminomethyl and hydroxyl groups offer versatile reactivity and potential for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]oxolan-3-ol

InChI

InChI=1S/C10H19NO2/c11-7-9(3-1-2-4-9)10(12)5-6-13-8-10/h12H,1-8,11H2

InChI Key

JUMNQMYGYARJGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2(CCOC2)O

Origin of Product

United States

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